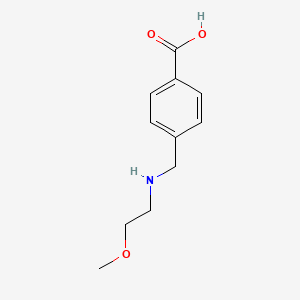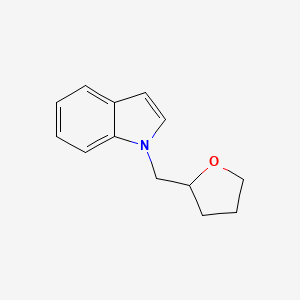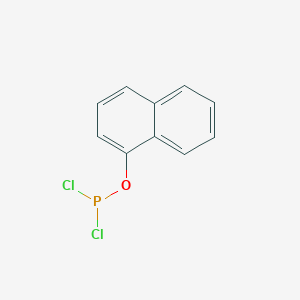
(1r)-7-Methylindanylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-7-Methylindanylamine is an organic compound with a unique structure that includes a methyl group attached to the indane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-7-Methylindanylamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride.
Methylation: The indanol is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Amination: The final step involves the conversion of the methylated indanol to this compound using an amination reagent such as ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (1r)-7-Methylindanylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indane ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(1r)-7-Methylindanylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for biological receptors.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1r)-7-Methylindanylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
7-Methylindanone: A precursor in the synthesis of (1r)-7-Methylindanylamine.
7-Methylindanol: An intermediate in the synthetic route.
Indanylamine: A structurally related compound with similar properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
959908-10-2 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(1R)-7-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1 |
Clave InChI |
ZIOLVQXVKOGSHV-SECBINFHSA-N |
SMILES isomérico |
CC1=C2[C@@H](CCC2=CC=C1)N |
SMILES canónico |
CC1=C2C(CCC2=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)






![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
